1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two sulfonyl groups. The first sulfonyl group is attached to a 2,3-dihydrobenzo[1,4]dioxin moiety, while the second is linked to a furan-2-ylmethyl group. The compound’s structure combines aromatic and heterocyclic motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(furan-2-ylmethylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S2/c20-27(21,13-14-2-1-9-24-14)15-5-7-19(8-6-15)28(22,23)16-3-4-17-18(12-16)26-11-10-25-17/h1-4,9,12,15H,5-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJUYHHHKSTGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a synthetic compound with potential therapeutic applications, particularly in the field of neuroscience. This compound is characterized by its complex structure, which includes a piperidine ring linked to sulfonyl groups and a dihydrobenzo[dioxin] moiety. Its molecular weight is approximately 442.48 g/mol, and it is classified under CAS number 796092-26-7.
Structural Characteristics
The compound features:
- Dihydrobenzo[b][1,4]dioxin moiety : This bicyclic system enhances the compound's biological activity.
- Sulfonyl groups : These groups improve solubility and bioavailability, making the compound more effective in biological systems.
Dopamine Receptor Antagonism
Research indicates that this compound exhibits significant biological activity as a potential antagonist for dopamine receptors, particularly the D4 subtype. The D4 receptor has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. Studies show that related compounds have demonstrated selectivity towards D4 receptors, suggesting that this compound may also possess a unique binding profile.
Binding Affinity Studies :
- The compound has shown high binding affinity for D4 receptors, with selectivity over D2 and D3 receptors. For instance, one study reported that related compounds had over 1,100-fold selectivity for D4 receptors compared to D2 receptors .
Enzyme Inhibition
Additionally, derivatives of this compound have been investigated for their enzyme inhibitory potential. For example:
- Acetylcholinesterase Inhibition : Some synthesized derivatives were screened against acetylcholinesterase and showed promising results for potential therapeutic applications in Alzheimer's disease .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the dihydrobenzo[b][1,4]dioxin moiety.
- Sulfonylation using sulfonyl chlorides.
- Coupling with appropriate piperidine derivatives.
Case Study 1: Neuropharmacological Applications
A study explored the effects of related compounds on animal models exhibiting symptoms of schizophrenia. The results indicated that compounds with similar structures to this compound could reduce hyperactivity and improve cognitive function in these models. This suggests potential therapeutic applications in treating psychiatric disorders .
Case Study 2: Enzyme Activity Screening
In another study, various synthesized derivatives were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results showed that certain derivatives exhibited significant inhibition rates, indicating their potential use in managing type II diabetes and Alzheimer's disease .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonyl-Substituted Piperidine Derivatives
Key Observations:
- Dual Sulfonyl vs. Carboxylic Acid (): The target compound’s dual sulfonyl groups enhance polarity and solubility in polar solvents compared to the carboxylic acid derivative, which may form stronger hydrogen bonds but has lower metabolic stability due to acidic proton lability .
- Furan vs.
- Dihydrobenzodioxin vs. Dihydropyridine (): While both scaffolds are heterocyclic, dihydrobenzodioxin (target compound) offers greater rigidity and oxidation resistance compared to the dihydropyridine core in Nisoldipine analogs, which are prone to redox-mediated degradation .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Key Insights:
- The target compound’s higher molecular weight and balanced LogP suggest favorable membrane permeability compared to the more polar carboxylic acid derivative .
- The oxadiazole-thioether compound () may exhibit better tissue penetration due to increased lipophilicity but risks faster metabolic clearance via thioether oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
